molecular formula C8H8BrN3 B1381742 4-Bromo-7-methyl-1H-indazol-3-amine CAS No. 1337881-26-1

4-Bromo-7-methyl-1H-indazol-3-amine

Cat. No.: B1381742
CAS No.: 1337881-26-1
M. Wt: 226.07 g/mol
InChI Key: JNXRSCGSFOUEOQ-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-1H-indazol-3-amine is a brominated indazole derivative characterized by a methyl group at the 7-position and an amino group at the 3-position of the indazole core.

Properties

IUPAC Name

4-bromo-7-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-3-5(9)6-7(4)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXRSCGSFOUEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287813
Record name 1H-Indazol-3-amine, 4-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337881-26-1
Record name 1H-Indazol-3-amine, 4-bromo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337881-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-3-amine, 4-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methyl-1H-indazol-3-amine typically involves the bromination of 7-methyl-1H-indazole followed by amination at the 3-position. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-7-methyl-1H-indazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact pathways and targets may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects: Halogens (Cl, Br, F): Electron-withdrawing groups like Cl and Br enhance electrophilicity, aiding in cross-coupling reactions (e.g., Suzuki-Miyaura for boronate intermediates ). Fluorine, being smaller, may improve metabolic stability .

Synthetic Challenges: Regioselectivity: Bromination of indazole precursors often leads to undesired isomers (e.g., 5-bromo vs. 7-bromo), necessitating optimized conditions (e.g., NBS/H₂SO₄ for 7-bromo selectivity) . Purification: Chromatography-free protocols (e.g., crystallization in methanol/water for 7-bromo-4-chloro-1H-indazol-3-amine) are critical for scalability .

Biological Relevance :

  • Lenacapavir’s intermediate (7-bromo-4-chloro-1H-indazol-3-amine) demonstrates the importance of halogen positioning for capsid inhibition . Methyl or fluoro analogs may target different enzymes (e.g., kinases ) due to steric and electronic variations.

Analytical Data Comparisons

  • NMR Spectroscopy : For 7-bromo-4-chloro-1H-indazol-3-amine, distinct ¹H NMR signals at δ 7.41 (d, J = 7.9 Hz) and 6.85 (d, J = 7.9 Hz) confirm regiochemistry . Methyl-substituted analogs would exhibit upfield shifts for the methyl group (δ ~2.5 ppm).
  • HRMS : All compounds show accurate mass matches (e.g., [M+H]+ 247.9413 for 7-bromo-4-chloro-1H-indazol-3-amine ), critical for structural validation.

Research Findings and Trends

  • Scalability : The use of inexpensive starting materials (e.g., 2,6-dichlorobenzonitrile at $2.6/g ) and chromatography-free purification highlights industrial viability for halogenated indazoles .
  • Functionalization : Pd-catalyzed borylation (e.g., synthesis of 4-chloro-1-methyl-7-borylated indazoles ) enables diversification for structure-activity relationship (SAR) studies.
  • Emerging Analogs : Derivatives like 7-bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine (CAS 2189684-52-2 ) demonstrate the trend toward fluorinated alkyl chains to modulate pharmacokinetics.

Biological Activity

Overview

4-Bromo-7-methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound has gained attention due to its diverse biological activities, particularly its potential as an antitumor agent. The unique substitution pattern of this compound enhances its binding affinity and selectivity towards various molecular targets, particularly tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer progression.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic ring system that includes a pyrazole ring fused to a benzene ring. Its molecular formula is C8H8BrN3C_8H_8BrN_3, and it features the following key structural components:

PropertyDescription
IUPAC NameThis compound
CAS Number1337881-26-1
Molecular Weight226.07 g/mol
InChI KeyJNXRSCGSFOUEOQ-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its interaction with tyrosine kinases. By binding to the hinge region of these enzymes, the compound inhibits their activity, which is crucial for regulating cell growth, proliferation, and apoptosis. This inhibition leads to alterations in various biochemical pathways, ultimately resulting in reduced tumor cell viability and induction of apoptosis.

Biochemical Pathways Affected

The inhibition of tyrosine kinases by this compound affects several key pathways:

  • Cell Growth and Proliferation : Disruption of signaling cascades that promote cellular division.
  • Apoptosis : Induction of programmed cell death in cancer cells.
  • Angiogenesis : Inhibition of new blood vessel formation that tumors require for growth.

Pharmacokinetics

Research indicates that compounds similar to this compound are generally well absorbed and distributed throughout the body. The pharmacokinetic profile suggests that this compound may possess favorable characteristics for therapeutic applications.

Research Findings

Numerous studies have explored the biological activity of this compound:

  • Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer drug.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, showing promising results in preliminary assays.

Case Studies

A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MCF7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value suggesting potent antitumor activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indazole derivatives:

Compound NameBiological ActivityKey Differences
7-Bromo-4-chloro-1H-indazol-3-amineModerate antitumor activityDifferent halogen substitution
1H-Indazole derivativesVarying levels of kinase inhibitionStructural variations affect efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-methyl-1H-indazol-3-amine
Reactant of Route 2
4-Bromo-7-methyl-1H-indazol-3-amine

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